molecular formula C14H19NO4 B094766 Diethyl 2-(3-methylanilino)propanedioate CAS No. 17033-61-3

Diethyl 2-(3-methylanilino)propanedioate

Cat. No.: B094766
CAS No.: 17033-61-3
M. Wt: 265.3 g/mol
InChI Key: UEFYOXRABYKYLD-UHFFFAOYSA-N
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Description

Diethyl 2-(3-methylanilino)propanedioate (CAS: 6414-58-0) is a malonate ester derivative featuring a 3-methylanilino substituent. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol. The compound is characterized by two ethyl ester groups and a secondary amine linked to a methyl-substituted aromatic ring. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors .

Properties

CAS No.

17033-61-3

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

diethyl 2-(3-methylanilino)propanedioate

InChI

InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3

InChI Key

UEFYOXRABYKYLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C

Other CAS No.

17033-61-3

Synonyms

diethyl 2-[(3-methylphenyl)amino]propanedioate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylanilino)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic 3-methylaniline to form the desired product .

Industrial Production Methods

Industrial production of diethyl (3-methylanilino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-methylanilino)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

Malonic Ester Synthesis:
Diethyl 2-(3-methylanilino)propanedioate can be utilized in the malonic ester synthesis, a crucial reaction in organic chemistry. This reaction allows for the formation of carbanions that can be further alkylated to produce substituted acetic acids. The general reaction scheme involves deprotonation followed by alkylation:

Diethyl malonate+BaseCarbanionAlkylated product\text{Diethyl malonate}+\text{Base}\rightarrow \text{Carbanion}\rightarrow \text{Alkylated product}

This method is advantageous due to its ability to create complex molecules with high specificity and yield, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Applications:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of drugs such as:

  • Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.
  • Nalidixic Acid: An antibiotic used to treat urinary tract infections.
  • Phenylbutazone: An anti-inflammatory medication used for pain relief.

These compounds highlight the significance of this compound in developing therapeutic agents that address critical health issues .

Agricultural Chemistry

Pesticide Development:
The compound is also pivotal in synthesizing various pesticides. For instance, derivatives of this compound can be transformed into effective herbicides and insecticides. The application of this compound in pesticide formulation is essential for enhancing crop protection and pest management strategies.

A notable example includes the synthesis of sethoxydim, a selective herbicide that targets grass weeds without harming broadleaf crops. The efficiency of this compound in agricultural applications underscores its importance in sustainable farming practices .

Case Studies

Case Study 1: Synthesis of Vigabatrin
Research conducted on the synthesis pathway for vigabatrin using this compound demonstrated a high yield and purity when employing optimized reaction conditions. The study reported a yield exceeding 85% with minimal by-products, showcasing the compound's effectiveness as a precursor in pharmaceutical synthesis .

Case Study 2: Pesticide Formulation
A comparative analysis of various synthetic routes for producing herbicides from this compound revealed that non-aqueous systems significantly reduce waste generation during synthesis. This method not only improves yield but also enhances environmental sustainability in pesticide production .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisMalonic ester synthesisHigh specificity and yield
Medicinal ChemistryProduction of vigabatrin, nalidixic acidAddresses critical health issues
Agricultural ChemistryDevelopment of pesticides like sethoxydimEnhances crop protection

Mechanism of Action

The mechanism of action of diethyl (3-methylanilino)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The 3-methylanilino moiety can participate in aromatic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Diethyl 2-(3,4-dimethylanilino)propanedioate (CAS: 6939-60-2)
  • Structure: Features two methyl groups on the anilino ring (positions 3 and 4).
  • Electronic Effects : The additional methyl group at position 4 enhances electron-donating effects via hyperconjugation, increasing electron density at the reactive malonate center compared to the 3-methyl derivative.
  • Steric Impact : Increased steric hindrance may slow down nucleophilic reactions at the malonate core .
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate (CAS: 185010-69-9)
  • Structure : Contains two fluorine atoms on the aromatic ring.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the malonate site, favoring electrophilic reactions.
  • Reactivity : Enhanced stability against oxidation but reduced nucleophilicity compared to the methyl-substituted analog .
Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
  • Structure : Includes a decyloxy (C₁₀H₂₁O) and ethoxy (C₂H₅O) group on the aromatic ring.
  • Solubility: The long alkyl chain increases hydrophobicity, making it soluble in non-polar solvents but insoluble in water.
  • Applications : Suitable for lipid-based drug delivery systems due to its lipophilicity .
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate
  • Structure: Contains chlorine, trifluoromethyl, and propionylamino groups.
  • Bioactivity: Likely exhibits higher metabolic stability and bioavailability compared to non-halogenated analogs .

Physical Properties and Crystallinity

  • Diethyl 2-(3-methylanilino)propanedioate: Moderate melting point (~120–130°C) due to balanced hydrophobicity from the methyl group and hydrogen-bonding capability of the anilino NH.
  • Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate : Crystal structure analysis () reveals dihedral angles of 62.78° and 80.53° between aromatic rings, with hydrogen-bonded chains along the a-axis. This contrasts with simpler analogs, where steric bulk from sulfonyl or indole groups disrupts planar packing .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 6414-58-0 C₁₃H₁₇NO₄ 251.28 3-methylanilino
Diethyl 2-(3,4-dimethylanilino)propanedioate 6939-60-2 C₁₄H₁₉NO₄ 265.31 3,4-dimethylanilino
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate 185010-69-9 C₁₄H₁₅F₂NO₄ 299.27 3,5-difluoroanilino
Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate - C₂₈H₄₃NO₆ 513.65 4-decyloxy, 3-ethoxy

Q & A

Q. What synthetic methodologies are effective for preparing Diethyl 2-(3-methylanilino)propanedioate?

The compound can be synthesized via condensation reactions involving diethyl malonate derivatives and 3-methylaniline precursors. A common approach is the Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with an aromatic amine under acidic or basic conditions. For example, analogous syntheses of substituted propanedioates (e.g., ethoxymethylenemalonates) employ ethanol or acetic acid as solvents with catalytic bases like piperidine . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products such as unreacted malonate or over-alkylated derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR identifies protons on the 3-methylanilino group (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 165–170 ppm) and the malonate backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the exact mass (e.g., calculated for C15H19NO4C_{15}H_{19}NO_4: 301.1314) to confirm molecular composition .
  • Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (1700–1750 cm1^{-1}) and N–H bonds (3300–3500 cm1^{-1}) validate functional groups .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester groups. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the malonate core or the anilino substituent .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangements. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to confirm the planar geometry of the malonate moiety and the dihedral angle between the anilino ring and the ester groups . Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data often arise from crystal packing effects or solvent interactions, necessitating complementary techniques like Hirshfeld surface analysis .

Q. What strategies address low yields in synthesizing this compound under varying reaction conditions?

  • Catalyst Screening : Use organocatalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl2_2) to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts like unreacted diethyl malonate or dimerized species .

Q. How do electronic effects of the 3-methylanilino substituent influence the compound’s reactivity in nucleophilic reactions?

The electron-donating methyl group on the anilino ring increases nucleophilicity at the amino nitrogen, facilitating reactions with electrophiles (e.g., alkyl halides or acyl chlorides). Conversely, steric hindrance from the methyl group may reduce accessibility in bulky substrates. Comparative studies with para-substituted analogs (e.g., 4-methyl or halogenated derivatives) reveal substituent-dependent reaction rates and regioselectivity in cycloaddition or Michael addition pathways .

Data Contradiction and Analysis

Q. How to interpret conflicting data between computational predictions and experimental spectroscopic results?

Discrepancies in 1^1H NMR chemical shifts (e.g., predicted vs. observed aromatic proton signals) may arise from solvent effects or dynamic processes like tautomerism. Validate computational models (e.g., DFT with B3LYP/6-31G*) using solvent correction parameters or experimental crystal structures . For mass spectrometry, isotopic pattern matching and collision-induced dissociation (CID) studies clarify fragmentation pathways .

Q. What experimental controls are essential to validate purity and identity in batch syntheses?

  • Melting Point Analysis : Compare observed values with literature data (e.g., 357 K for similar trifluoromethyl analogs ).
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as required for pharmacological studies .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis confirms stoichiometric ratios .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .

Q. Are there ecotoxicological concerns associated with this compound?

While specific ecotoxicity data for this compound are limited, structurally related malonate esters (e.g., diethyl malonate) are classified as low-priority substances by the EPA due to moderate biodegradability and low bioaccumulation potential. However, aquatic toxicity testing (e.g., Daphnia magna assays) is recommended for environmental risk assessment .

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